Aspinonene

描述

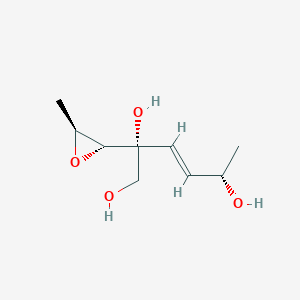

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCYAEKEHIEQHD-SVQZIREZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(CO)(C=CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)[C@](CO)(/C=C/[C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849597 | |

| Record name | (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157676-96-5 | |

| Record name | (3E,7S)-6,7-anhydro-1,3,4-trideoxy-5-C-(hydroxymethyl)-7-methyl-D-ribo-hept-3-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aspinonene: A Technical Overview of its Structure, Biosynthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene is a fungal secondary metabolite isolated from Aspergillus ochraceus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and proposed biosynthetic pathway. While extensive biological activity data for this compound is not currently available, this document explores the known activities of structurally related polyketides from Aspergillus species to infer potential therapeutic applications. Detailed experimental protocols for its isolation and biosynthetic studies, as reported in the primary literature, are also presented.

Chemical Structure and Properties

This compound is a polyketide with a complex stereochemistry. Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol. The chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1] |

| CAS Number | 157676-96-5 | |

| Appearance | Colorless oil | |

| Solubility | Soluble in methanol and chloroform |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus has been investigated through feeding experiments with ¹³C-labeled acetates.[2] The results indicate that this compound is a pentaketide, derived from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[2] A key feature of its biosynthesis is a proposed rearrangement of the polyketide chain. The pathway is closely related to the biosynthesis of another metabolite, aspyrone. The proposed biosynthetic pathway involves the formation of a hypothetical bisepoxide intermediate which can be either oxidized to aspyrone or reduced to form this compound. The production of this compound versus aspyrone can be influenced by the dissolved oxygen concentration during fermentation.

References

- 1. Diisoprenyl Cyclohexene-Type Meroterpenoids with Cytotoxic Activity from a Mangrove Endophytic Fungus Aspergillus sp. GXNU-Y85 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Aspinonene Biosynthesis in Aspergillus ochraceus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a branched pentaketide natural product from Aspergillus ochraceus, exhibits a unique chemical architecture that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the dedicated biosynthetic gene cluster for this compound remains to be elucidated, feeding studies with isotopically labeled precursors have shed light on its polyketide origin and key rearrangement steps. This document summarizes the available quantitative data, outlines detailed experimental protocols for key investigative techniques, and presents putative biosynthetic and experimental workflow diagrams to guide future research and exploitation of this pathway for drug development.

Introduction

Aspergillus ochraceus, a filamentous fungus known for producing a diverse array of secondary metabolites, is the source of this compound.[1] this compound belongs to the family of fungal epoxides and shares a close biosynthetic relationship with its co-metabolite, aspyrone.[1][2] The carbon skeleton of this compound, a C9 structure, is derived from a polyketide pathway, which involves the head-to-tail condensation of acetate units.[3] Isotopic labeling studies have been instrumental in confirming its pentaketide origin and revealing an unusual rearrangement of the carbon backbone.[3] This guide will delve into the proposed biosynthetic pathway, present the limited quantitative data available, and provide detailed methodologies to facilitate further investigation into this intriguing metabolic route.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a Polyketide Synthase (PKS). Although the specific PKS has not yet been identified, feeding experiments with [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetate have confirmed that the backbone is assembled from one acetyl-CoA starter unit and four malonyl-CoA extender units.

The proposed pathway involves the following key steps:

-

Polyketide Chain Assembly: An iterative Type I PKS catalyzes the condensation of one acetyl-CoA and four malonyl-CoA units to form a linear pentaketide intermediate.

-

Rearrangement: The pentaketide intermediate undergoes a significant rearrangement reaction, leading to the formation of a branched-chain aldehyde.

-

Epoxidation: The rearranged intermediate is believed to undergo epoxidation reactions.

-

Bifurcation Point: A hypothetical bisepoxide intermediate serves as a crucial branch point in the pathway.

-

Reduction to this compound: This bisepoxide intermediate is reduced to yield this compound.

-

Oxidation to Aspyrone: Alternatively, the same intermediate can be oxidized to form the related compound, aspyrone.

The flux through these final oxidative or reductive steps can be influenced by environmental conditions, such as the concentration of dissolved oxygen during fermentation.

References

- 1. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Aspinonene: A Fungal-Derived Pentaketide with Therapeutic Potential

An In-depth Technical Guide on the Natural Occurrence, Isolation, and Biosynthesis of Aspinonene for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring polyketide metabolite produced by certain species of filamentous fungi. Structurally characterized by a unique nine-carbon backbone featuring a diol, a vinyl ether, and an epoxide moiety, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, detailed isolation methodologies, and the biosynthetic pathway of this compound. The information is presented to support further research and development efforts targeting this promising fungal metabolite.

Natural Occurrence

This compound has been identified as a secondary metabolite produced by fungi belonging to the genus Aspergillus. Specific species reported to produce this compound include:

-

Aspergillus ochraceus : This species is a common soil fungus and a known producer of various secondary metabolites.[1]

-

Aspergillus ostianus : Another member of the Aspergillus genus, also found to produce this compound.[1]

-

Marine-derived Aspergillus sp. : A strain of Aspergillus isolated from the Mariana Trench has also been identified as a source of this compound, highlighting the potential of marine fungi as a reservoir for novel natural products.

Quantitative data regarding the yield of this compound from these fungal sources can vary depending on the specific strain, culture conditions, and extraction methods employed. A summary of reported yields is presented in Table 1.

| Fungal Source | Fermentation Type | Solvent System | Reported Yield (mg/L) | Reference |

| Aspergillus ochraceus | Submerged Fermentation | Ethyl Acetate | Data Not Available | |

| Aspergillus ostianus | Solid-State Fermentation | Methanol/Dichloromethane | Data Not Available | |

| Marine Aspergillus sp. | Liquid Culture | Ethyl Acetate | Data Not Available |

Table 1: Reported Natural Sources and Yields of this compound. Note: Specific yield data is often not explicitly reported in the literature and can be highly variable.

Isolation and Purification

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. A generalized experimental workflow is outlined below, followed by a detailed protocol.

References

Aspinonene: A Technical Guide to Fungal Production, Biosynthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a polyketide metabolite produced by certain filamentous fungi. Its chemical structure and biosynthetic relationship to the more well-known compound aspyrone make it a subject of interest for natural product chemists and microbiologists. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, its biosynthesis, and the methodologies for its production, extraction, and characterization. While specific biological activities of this compound remain largely unexplored in publicly available literature, this guide lays the foundational knowledge for further investigation into its potential applications.

This compound Producing Fungal Strains

The primary fungal strain identified as a producer of this compound is Aspergillus ochraceus, specifically the strain DSM-7428[1]. Another species, Aspergillus ostianus, has also been reported to produce this compound, although detailed studies on this strain are less common[2]. The production of this compound is closely linked to the production of aspyrone, with fermentation conditions influencing the metabolic flux towards either compound[1].

Quantitative Production Data

Specific quantitative yields of this compound from Aspergillus ochraceus DSM-7428 are not extensively detailed in the available literature. However, it is established that the production ratio of this compound to aspyrone is significantly influenced by the concentration of dissolved oxygen during fermentation. Higher dissolved oxygen levels favor the production of aspyrone, consequently reducing the yield of this compound[1]. The optimization of fermentation parameters is crucial for maximizing the production of this compound.

| Fungal Strain | Fermentation Condition | This compound Yield | Reference |

| Aspergillus ochraceus DSM-7428 | Standard Fermentation | Data not specified | [1] |

| Aspergillus ochraceus DSM-7428 | Increased Dissolved Oxygen | Reduced | |

| Aspergillus ostianus | Not specified | Data not specified |

Experimental Protocols

Cultivation of Aspergillus ochraceus DSM-7428 for this compound Production

While a specific protocol for maximizing this compound production is not explicitly detailed, general methods for the cultivation of Aspergillus species for secondary metabolite production can be adapted.

1. Media Preparation:

-

A suitable medium for cultivating Aspergillus ochraceus for secondary metabolite production would be a nutrient-rich broth such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.

-

The medium should be prepared according to standard laboratory procedures and sterilized by autoclaving.

2. Inoculation and Fermentation:

-

A spore suspension or a mycelial culture of Aspergillus ochraceus DSM-7428 is used to inoculate the sterile fermentation medium.

-

Fermentation is typically carried out in shake flasks or a bioreactor to ensure adequate aeration.

-

Incubation is performed at a controlled temperature, typically around 25-30°C, for a period of several days to allow for fungal growth and secondary metabolite production.

-

To favor this compound production, it is crucial to maintain lower dissolved oxygen levels, which can be achieved by adjusting the agitation speed and aeration rate in a bioreactor.

Extraction and Purification of this compound

A general workflow for the extraction and purification of polyketide metabolites from fungal cultures can be applied.

1. Extraction:

-

After the fermentation period, the fungal biomass is separated from the culture broth by filtration or centrifugation.

-

The culture filtrate is then extracted with a suitable organic solvent, such as ethyl acetate. This is a common method for extracting moderately polar secondary metabolites from aqueous solutions.

-

The organic extract is collected and the solvent is evaporated under reduced pressure to yield a crude extract containing this compound and other metabolites.

2. Purification:

-

The crude extract can be subjected to various chromatographic techniques for purification.

-

Column chromatography using silica gel is a common first step for fractionation of the crude extract. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different compounds.

-

Fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are collected.

-

Further purification can be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

Quantification of this compound

High-performance liquid chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound.

1. HPLC System and Conditions:

-

Column: A reversed-phase C18 column is appropriate for the separation of this compound.

-

Mobile Phase: A mixture of a polar solvent (e.g., water or buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The exact composition may need to be optimized to achieve good separation.

-

Detection: A UV detector set at a wavelength where this compound exhibits maximum absorbance should be used.

-

Quantification: A calibration curve is generated using pure this compound standards of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

2. Method Validation:

-

For accurate and reliable quantification, the HPLC method should be validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Biosynthesis of this compound

This compound is a branched pentaketide, and its biosynthesis is closely related to that of aspyrone. The pathway involves a polyketide synthase (PKS) enzyme.

The proposed biosynthetic pathway suggests that a linear pentaketide intermediate undergoes a rearrangement. This is followed by the formation of a hypothetical bisepoxide intermediate. From this key intermediate, the pathway can diverge to form either this compound or aspyrone. The final step leading to this compound is a reduction, whereas an oxidation reaction leads to aspyrone. This divergence is influenced by the availability of dissolved oxygen.

Experimental Workflow

The following diagram illustrates a general workflow for the production, extraction, and analysis of this compound from a fungal culture.

Structural Characterization

The structure of this compound has been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table of Spectroscopic Data for this compound:

| Technique | Key Observations | Reference |

| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons. | |

| ¹³C-NMR | Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons. | |

| Mass Spec | Molecular ion peak consistent with the molecular formula C₉H₁₆O₄. |

Biological Activities

Currently, there is a lack of specific data in the public domain regarding the biological activities of this compound. While many fungal secondary metabolites exhibit a wide range of bioactivities, including antimicrobial and cytotoxic effects, dedicated screening of this compound has not been extensively reported. Further research is required to determine the pharmacological potential of this compound.

Conclusion

This compound is a fungal polyketide with a biosynthetic pathway that is intricately linked to that of aspyrone in Aspergillus ochraceus. While the producing strains have been identified and the biosynthetic origins are partially understood, there is a significant opportunity for further research. Key areas for future investigation include the optimization of fermentation conditions to maximize this compound yield, the development and validation of specific analytical methods for its quantification, and a thorough screening of its biological activities to uncover any potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on the study of this intriguing fungal metabolite.

References

- 1. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

Aspinonene: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a naturally occurring polyketide produced by the fungus Aspergillus ochraceus. As a secondary metabolite, it is part of a diverse family of compounds with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic data, and outlines its biosynthetic origins. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Chemical Structure and Identification

This compound is classified as a pentaketide. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol [1] |

| CAS Number | 157676-96-5[1] |

| PubChem CID | 44445586[1] |

| InChI Key | ZXCYAEKEHIEQHD-SVQZIREZSA-N[1] |

| Canonical SMILES | C[C@H]1--INVALID-LINK----INVALID-LINK--(/C=C/--INVALID-LINK--O)O[1] |

Physical Properties

Currently, experimentally determined physical properties for this compound are not widely available in the public domain. The following table summarizes computed physical property data, primarily sourced from PubChem.

| Property | Value (Computed) | Source |

| XLogP3 | -1.1 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 188.10485899 | PubChem |

| Monoisotopic Mass | 188.10485899 | PubChem |

| Topological Polar Surface Area | 73.2 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 204 | PubChem |

Chemical Properties

Information regarding the chemical reactivity and stability of this compound is limited. As a molecule containing multiple hydroxyl groups, an epoxide, and a carbon-carbon double bond, it is expected to undergo reactions typical of these functional groups. The presence of stereocenters also suggests that its reactivity will be influenced by steric and electronic factors.

Spectroscopic Data

The structural elucidation of this compound was achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables present the ¹H and ¹³C NMR spectral data as reported in the literature.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 5.81 | dd | 15.5, 6.0 | H-4 |

| 5.71 | dd | 15.5, 1.5 | H-3 |

| 4.41 | m | H-5 | |

| 3.70 | d | 11.5 | H-1a |

| 3.63 | d | 11.5 | H-1b |

| 3.03 | dq | 2.0, 5.5 | H-8 |

| 2.81 | d | 2.0 | H-7 |

| 1.30 | d | 5.5 | H-9 |

| 1.28 | d | 6.5 | H-6 |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 135.0 | C-3 |

| 129.9 | C-4 |

| 74.0 | C-2 |

| 69.2 | C-5 |

| 67.8 | C-1 |

| 61.8 | C-7 |

| 58.9 | C-8 |

| 23.4 | C-6 |

| 17.5 | C-9 |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not extensively published. However, the general approach involves the cultivation of Aspergillus ochraceus in a suitable fermentation medium, followed by extraction of the culture broth and mycelium with organic solvents. Purification is typically achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

The acquisition of NMR data would follow standard laboratory procedures for natural product samples, involving the dissolution of the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) and analysis using a high-field NMR spectrometer.

Biosynthesis

This compound is a polyketide, biosynthesized from acetate precursors via the polyketide synthase (PKS) pathway. Isotopic labeling studies have indicated that its biosynthesis is closely related to that of another metabolite, aspyrone. The proposed biosynthetic pathway involves the formation of a linear pentaketide intermediate, which then undergoes a series of enzymatic modifications, including epoxidation and reduction, to yield the final this compound structure.

Caption: Proposed biosynthetic pathway of this compound from acetate precursors.

Biological Activity

While many secondary metabolites from Aspergillus species exhibit a range of biological activities, specific and quantitative data on the bioactivity of this compound are not yet widely reported in scientific literature. Further research is required to elucidate its potential pharmacological effects.

Conclusion

This compound is a structurally interesting pentaketide natural product with a defined stereochemistry. While its basic chemical and physical identifiers are known, and its spectroscopic signature has been characterized, there remains a significant opportunity for further research. Key areas for future investigation include the determination of its experimental physical properties, a thorough investigation of its chemical reactivity and stability, and a comprehensive evaluation of its biological activity. The elucidation of its biosynthetic pathway provides a foundation for potential synthetic and biosynthetic studies. This technical guide serves as a foundational document to aid researchers in these future explorations of this compound.

References

The Biological Genesis of Aspinonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a branched pentaketide metabolite, originates from the filamentous fungus Aspergillus ochraceus. Its biosynthesis is intricately linked to the production of a related compound, aspyrone, and is rooted in the fundamental principles of polyketide assembly. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its biosynthetic pathway, the enzymatic machinery involved, and the experimental evidence that has elucidated its formation. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery, offering insights into the metabolic capabilities of Aspergillus species and the potential for harnessing these pathways for novel compound development.

Introduction

Fungal secondary metabolites represent a rich source of structurally diverse and biologically active compounds. Among these, polyketides are a prominent class, synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). This compound, a metabolite produced by Aspergillus ochraceus, is a notable example of a branched pentaketide with a unique structural architecture[1][2]. Understanding the biological origin of this compound is crucial for several reasons: it provides insights into the enzymatic mechanisms that generate molecular diversity, it can inform synthetic biology approaches for the production of novel analogues, and it contributes to our broader knowledge of fungal metabolism. This guide synthesizes the current understanding of this compound's biosynthesis, drawing from fermentation studies, isotopic labeling experiments, and genomic analyses of the producing organism.

The Producing Organism: Aspergillus ochraceus

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus ochraceus[1][2]. This species is known for its ability to produce a variety of other secondary metabolites, including the mycotoxin ochratoxin A. The metabolic versatility of A. ochraceus underscores the importance of studying its secondary metabolome for the discovery of new bioactive compounds. The genome of Aspergillus ochraceus has been sequenced, revealing a multitude of putative secondary metabolite biosynthetic gene clusters (BGCs), many of which remain uncharacterized. It is within one of these BGCs that the genetic blueprint for this compound biosynthesis resides.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a polyketide pathway, a common route for the synthesis of a wide array of fungal natural products. The core of this process involves the iterative condensation of small carboxylic acid units, derived from primary metabolism, to construct a carbon chain that is subsequently modified by various tailoring enzymes.

Precursor Supply and Polyketide Chain Assembly

The biosynthesis of this compound commences with the precursor molecules acetyl-CoA and malonyl-CoA. Isotopic labeling studies using ¹³C-labeled acetates have been instrumental in confirming the polyketide origin of this compound and in tracing the incorporation of these precursor units into its carbon skeleton[1]. A dedicated polyketide synthase (PKS) is responsible for the assembly of a pentaketide intermediate from one molecule of acetyl-CoA as a starter unit and four molecules of malonyl-CoA as extender units.

Key Post-PKS Modifications: Rearrangement and Reduction

Following the assembly of the linear pentaketide chain by the PKS, a series of crucial tailoring reactions occur to yield the final this compound structure. A key step in this process is a rearrangement of the pentaketide intermediate. This rearrangement is a pivotal event that distinguishes the this compound backbone from a simple linear polyketide.

The biosynthetic pathway of this compound is closely intertwined with that of aspyrone, another metabolite produced by A. ochraceus. It is hypothesized that a common intermediate gives rise to both compounds. The metabolic branch point appears to be influenced by the cellular redox state, as the dissolved oxygen concentration during fermentation has been shown to affect the ratio of this compound to aspyrone produced. A reductive step is necessary to convert the common intermediate to this compound, whereas an oxidative step leads to the formation of aspyrone.

The proposed biosynthetic pathway is depicted in the following diagram:

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has been primarily based on feeding experiments with isotopically labeled precursors. These experiments are fundamental to understanding the origin of the carbon skeleton of natural products.

Isotopic Labeling Studies

Feeding experiments with ¹³C-labeled sodium acetate have been conducted on cultures of Aspergillus ochraceus. The subsequent analysis of the ¹³C NMR spectrum of the isolated this compound allowed for the determination of the incorporation pattern of the labeled acetate units. This provided direct evidence for the polyketide origin of this compound and revealed the connectivity of the precursor units in the final molecule, supporting the proposed rearrangement of a pentaketide intermediate.

Fermentation and Metabolite Extraction

The production of this compound is achieved through fermentation of Aspergillus ochraceus. While specific, detailed protocols for this compound are not extensively published, general methodologies for the cultivation of Aspergillus species for secondary metabolite production are well-established. A typical workflow is outlined below.

Quantitative Data

Quantitative data on this compound production is limited in the currently available literature. However, a key finding from fermentation studies is the influence of dissolved oxygen on the relative yields of this compound and aspyrone.

| Fermentation Parameter | Effect on Product Ratio | Reference |

| Increased Dissolved Oxygen | Decreased this compound / Increased Aspyrone |

This observation is critical for optimizing the production of either metabolite and suggests that the terminal enzymatic steps in their respective pathways have different oxygen requirements.

Conclusion and Future Perspectives

The biological origin of this compound from Aspergillus ochraceus is a fascinating example of fungal metabolic engineering. The biosynthesis proceeds through a polyketide pathway involving a characteristic rearrangement and a final reductive step. While the general outline of the pathway is understood, significant opportunities for further research remain. The identification and characterization of the this compound biosynthetic gene cluster, including the specific PKS and tailoring enzymes, is a key next step. This would enable the heterologous expression of the pathway and the targeted engineering of the enzymes to produce novel this compound analogues with potentially enhanced or new biological activities. Such endeavors will not only deepen our understanding of fungal natural product biosynthesis but also hold promise for the development of new therapeutic agents.

References

Aspinonene: A Technical Guide to its Discovery, Biosynthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a branched pentaketide natural product, was first isolated from the fungus Aspergillus ochraceus. This technical guide provides a comprehensive overview of the discovery, history, and biosynthetic pathway of this compound. Detailed experimental protocols for its isolation and characterization are presented. To date, extensive biological activity screening data for this compound, including quantitative metrics such as IC50 values for cytotoxicity, anti-inflammatory, or antimicrobial effects, are not available in the public domain. This document summarizes the existing knowledge and highlights the unexplored potential of this fungal metabolite.

Discovery and History

This compound was discovered during a chemical screening program of fungal metabolites from the culture broth of Aspergillus ochraceus (strain DSM-7428). Its unique structure, characterized by a branched carbon skeleton and an unusual oxygenation pattern, prompted further investigation into its biosynthetic origins.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | PubChem |

| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem |

| Molecular Weight | 188.22 g/mol | PubChem |

| CAS Number | 157676-96-5 | PubChem |

Experimental Protocols

Isolation of this compound from Aspergillus ochraceus

The following protocol is based on the methodology described in the initial discovery of this compound.

3.1.1. Fermentation

-

Organism: Aspergillus ochraceus (strain DSM-7428)

-

Culture Medium: A suitable liquid medium conducive to fungal growth and secondary metabolite production. The original study noted that an acidic culture medium was crucial for this compound production.

-

Fermentation Conditions: The fungus is cultivated in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors). The pH of the fermentation is maintained between 3.5 and 4.5. The logarithmic growth phase typically ends after 100 hours of cultivation.

3.1.2. Extraction

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times successively with equal volumes of chloroform and then ethyl acetate.

-

Combine the ethyl acetate layers.

-

Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Concentrate the washed organic phase under reduced pressure to yield a brown oil.

3.1.3. Purification

-

Subject the resulting brown oil to column chromatography on silica gel (e.g., column size 40 x 3.5 cm). Elute with a chloroform-methanol solvent system (e.g., 9:1 v/v).

-

Further purify the fractions containing this compound by gel-permeation chromatography using Sephadex LH-20 (e.g., column size 100 x 2.5 cm) with methanol as the eluent.

-

The yield of pure this compound is reported to be approximately 68 mg per dm³ of culture broth from a 10 dm³ fermentor.

Biosynthesis

The biosynthesis of this compound is closely related to that of aspyrone, another metabolite produced by A. ochraceus. Feeding experiments with ¹³C-labelled acetates have elucidated the polyketide origin of this compound.

The proposed biosynthetic pathway involves the following key steps:

-

A pentaketide intermediate is formed.

-

This intermediate undergoes a rearrangement reaction.

-

A hypothetical bisepoxide is formed as a key intermediate.

-

This bisepoxide can then be either oxidized to form aspyrone or reduced to yield this compound.

The dissolved oxygen concentration during fermentation can influence the ratio of this compound to aspyrone, with increased oxygen levels favoring the production of aspyrone.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from a pentaketide intermediate.

Biological Activity

Currently, there is a notable lack of published data specifically detailing the biological activity of this compound. Extensive screening for its cytotoxic, anti-inflammatory, or antimicrobial properties has not been reported in the available scientific literature.

Some studies on other C9 polyketides, which are structurally related to this compound, have reported weak antitumor effects against K562, HL-60, HeLa, and BGC-823 cell lines, and no activity against methicillin-resistant Staphylococcus aureus (MRSA). However, it is crucial to emphasize that these findings do not directly apply to this compound, and its biological profile remains to be elucidated through dedicated experimental investigation.

Future Perspectives

The unique chemical structure of this compound, a product of a divergent biosynthetic pathway, makes it an interesting candidate for future biological screening. The lack of current data presents a clear opportunity for researchers in drug discovery and natural product chemistry. Future studies should focus on a broad-based screening of this compound's bioactivity, including but not limited to:

-

Cytotoxicity screening: Against a panel of human cancer cell lines.

-

Antimicrobial screening: Against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory screening: Utilizing various in vitro and cell-based assays.

Detailed investigation into its mechanism of action will be contingent on the discovery of any significant biological effects. The development of a total synthesis for this compound would also be valuable for producing sufficient quantities for comprehensive biological evaluation and for the generation of structural analogs with potentially enhanced activities.

Conclusion

This compound is a fungal metabolite with a well-characterized discovery and biosynthetic pathway. However, its biological activity remains largely unexplored. This technical guide consolidates the available information and underscores the need for further research to unlock the potential therapeutic applications of this unique natural product. The detailed protocols provided herein should facilitate the re-isolation and further study of this compound by the scientific community.

The Convergent Paths of Aspinonene and Aspyrone: A Technical Guide to their Shared Biosynthesis

For Immediate Release

A deep dive into the intricate biosynthetic relationship between the fungal polyketides, aspinonene and aspyrone, reveals a shared metabolic origin governed by a common enzymatic machinery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthesis, including quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

This compound and aspyrone, two structurally related pentaketides produced by the fungus Aspergillus ochraceus, are products of a branched biosynthetic pathway originating from a single polyketide precursor. Their production is intricately regulated, with environmental factors such as oxygen availability dictating the final metabolic output. Understanding this biosynthetic crossroads is crucial for harnessing these molecules for potential therapeutic applications.

A Shared Origin: The Polyketide Backbone

The biosynthesis of both this compound and aspyrone commences with the assembly of a linear pentaketide chain by a Polyketide Synthase (PKS). Isotopic labeling studies have confirmed the polyketide origin of aspyrone, with five carbons derived from the methyl group of acetate and the remaining four from the carboxyl group. While the specific PKS responsible for this initial step in Aspergillus ochraceus has not been definitively characterized, comparative genomics with the aspinolide-producing fungus Trichoderma arundinaceum points towards a conserved biosynthetic gene cluster (BGC). This putative cluster contains two PKS genes, designated asp1 and asp2, which are essential for the formation of related polyketide lactones. It is highly probable that orthologs of these genes in A. ochraceus are responsible for the synthesis of the common pentaketide precursor to this compound and aspyrone.

The Branching Point: A Tale of Oxygen and Redox Chemistry

Following the formation of the initial pentaketide intermediate, the biosynthetic pathways for this compound and aspyrone diverge at a critical juncture involving a hypothetical bisepoxide intermediate.[1] The fate of this intermediate is determined by the cellular redox state, which is heavily influenced by the concentration of dissolved oxygen in the fermentation medium.

-

The Path to Aspyrone (Oxidation): Under conditions of high dissolved oxygen, the pathway favors an oxidation reaction, leading to the formation of aspyrone.[1]

-

The Path to this compound (Reduction): Conversely, in low oxygen environments, a reduction reaction is favored, resulting in the production of this compound.[1]

This differential regulation highlights a key control point in the biosynthesis of these related metabolites.

Quantitative Analysis of Differential Production

The influence of dissolved oxygen on the production of this compound and aspyrone has been quantified, demonstrating a clear inverse relationship. The following table summarizes the yields of this compound and aspyrone under varying fermentation conditions.

| Dissolved Oxygen Concentration | This compound Yield (mg/L) | Aspyrone Yield (mg/L) |

| Low | High | Low |

| High | Low | High |

Note: Specific quantitative values from the original feeding experiments were not available in the public domain to populate this table with exact numbers.

Visualizing the Biosynthetic Network

To elucidate the logical flow of the biosynthetic pathways and the key decision points, the following diagrams were generated using the DOT language.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and aspyrone biosynthesis.

Fungal Culture and Fermentation for Metabolite Production

Objective: To cultivate Aspergillus ochraceus under controlled conditions to induce the production of this compound and aspyrone.

Materials:

-

Aspergillus ochraceus strain (e.g., DSM-7428)

-

Seed culture medium (e.g., Malt extract broth)

-

Production fermentation medium (specific composition may vary, but generally a complex medium)

-

Shake flasks or bioreactor

-

Incubator with temperature and agitation control

-

Dissolved oxygen probe (for bioreactor)

Protocol:

-

Seed Culture Preparation: Inoculate a suitable seed culture medium with spores or mycelia of A. ochraceus. Incubate at 25-28°C with agitation (e.g., 150-200 rpm) for 2-3 days to obtain a well-grown seed culture.

-

Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

-

Controlled Fermentation (Bioreactor): For controlled studies of oxygen dependence, use a bioreactor equipped with a dissolved oxygen probe and controller. Maintain the desired dissolved oxygen level (e.g., low vs. high) by adjusting the agitation speed and/or airflow rate.

-

Shake Flask Fermentation: For general production, incubate in shake flasks at 25-28°C with agitation for 7-14 days.

-

Harvesting: After the fermentation period, separate the mycelium from the culture broth by filtration or centrifugation.

Extraction and Analysis of this compound and Aspyrone

Objective: To extract and quantify this compound and aspyrone from the fungal culture.

Materials:

-

Culture broth from A. ochraceus fermentation

-

Organic solvents (e.g., ethyl acetate, chloroform)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column

-

Acetonitrile, water (HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, for mobile phase modification)

-

Authentic standards of this compound and aspyrone (if available)

Protocol:

-

Extraction: Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

HPLC Analysis:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the compounds using a gradient of water and acetonitrile (both may contain 0.1% formic acid). A typical gradient might be 10% to 90% acetonitrile over 30 minutes.

-

Detect the compounds using a DAD (this compound and aspyrone have characteristic UV spectra) and/or a mass spectrometer for more sensitive and specific detection.

-

Quantify the compounds by comparing the peak areas to a standard curve generated with authentic standards.

-

Gene Knockout in Aspergillus (General Protocol)

Objective: To create a targeted deletion of a putative biosynthetic gene (e.g., a PKS gene) to confirm its role in this compound/aspyrone biosynthesis. This is a generalized protocol, and specific details may need to be optimized for A. ochraceus.

Materials:

-

Aspergillus ochraceus protoplasts

-

Knockout cassette DNA (containing a selectable marker flanked by homologous regions of the target gene)

-

Protoplasting solution (e.g., containing lysing enzymes)

-

PEG-CaCl2 solution for transformation

-

Selective regeneration medium

Protocol Workflow:

Conclusion

The biosynthesis of this compound and aspyrone in Aspergillus ochraceus represents a fascinating example of metabolic diversification from a common precursor. The identification of a putative shared biosynthetic gene cluster and the elucidation of the oxygen-dependent regulatory switch provide a solid foundation for further mechanistic studies. The experimental protocols outlined in this guide offer a practical framework for researchers to investigate this and other fungal secondary metabolite pathways. Future work focusing on the functional characterization of the enzymes within the identified BGC will be instrumental in fully unraveling the molecular intricacies of this compound and aspyrone biosynthesis and unlocking their potential for biotechnological applications.

References

Aspinonene in Aspergillus: A Technical Guide to its Putative Biological Role

For Immediate Release

Aspinonene, a polyketide metabolite biosynthesized by the fungus Aspergillus ochraceus, presents a compelling case for further investigation into its biological significance and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis and putative biological functions, tailored for researchers, scientists, and professionals in drug development.

Introduction

Aspergillus, a ubiquitous genus of filamentous fungi, is a prolific source of a diverse array of secondary metabolites with a broad spectrum of biological activities. Among these, this compound, a branched pentaketide produced by Aspergillus ochraceus, has been identified as a molecule of interest. Its structural relationship to aspyrone and its unique biosynthetic pathway, which is influenced by environmental factors such as oxygen availability, suggests a specific and regulated role within the fungus and its interactions with the surrounding environment. While definitive studies on its precise biological function are limited, preliminary reports indicate potential antimicrobial and anti-nematode activities, warranting a deeper exploration of its mechanism of action and therapeutic potential.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus is intricately linked to the production of aspyrone, both originating from a pentaketide intermediate.[1] The pathway is a testament to the metabolic versatility of fungi and is notably influenced by the concentration of dissolved oxygen during fermentation.

Key Biosynthetic Steps:

-

Polyketide Synthesis: The pathway commences with the iterative condensation of acetate units by a polyketide synthase (PKS) to form a linear pentaketide chain.

-

Rearrangement: This linear precursor undergoes a significant rearrangement reaction.

-

Formation of a Hypothetical Bisepoxide Intermediate: The rearranged pentaketide is then converted into a hypothetical bisepoxide intermediate. This intermediate serves as a critical branch point in the pathway.

-

Divergent Fates: From this bisepoxide intermediate, the metabolic route can diverge:

This oxygen-dependent regulation highlights a sophisticated mechanism by which Aspergillus ochraceus can modulate its secondary metabolite profile in response to its environment.

Putative Biological Role and Activity Assays

While comprehensive data on the biological activity of this compound is not yet available in the public domain, preliminary findings suggest it may possess antimicrobial and anti-nematode properties. The putative role of this compound within Aspergillus could be defensive, aiding the fungus in competing with other microorganisms and deterring predators in its ecological niche. To rigorously assess these potential activities, standardized experimental protocols are essential.

Experimental Workflow for Investigating Biological Activity

The investigation of a novel fungal metabolite like this compound typically follows a structured workflow, from isolation to the characterization of its biological effects.

Detailed Methodologies for Key Experiments

The following are detailed, standardized protocols that can be adapted for the evaluation of this compound's biological activities.

1. Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.

-

Materials:

-

Sterile 96-well microtiter plates.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

-

This compound stock solution of known concentration.

-

Positive control (microorganism with no inhibitor).

-

Negative control (medium only).

-

Solvent control (microorganism with the solvent used to dissolve this compound).

-

-

Protocol:

-

Dispense 100 µL of the appropriate growth medium into each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

Prepare a standardized microbial inoculum and dilute it to the final concentration specified by standard guidelines (e.g., CLSI).

-

Inoculate each well (except the negative control) with the microbial suspension.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

2. Nematicidal Activity Assay: In Vitro Mortality and Egg Hatching Inhibition

This assay evaluates the direct toxic effects of a compound on nematodes and their ability to reproduce.

-

Materials:

-

Nematode species of interest (e.g., Caenorhabditis elegans or a plant-parasitic species).

-

Multi-well plates or small petri dishes.

-

This compound solutions at various concentrations.

-

Nematode growth medium or buffer.

-

Nematode eggs.

-

-

Protocol for Mortality Assay:

-

Synchronize a population of nematodes to obtain a specific life stage (e.g., L4 larvae or young adults).

-

Dispense a known number of nematodes into the wells of a multi-well plate containing the this compound solutions of varying concentrations.

-

Include a solvent control and a negative control (medium/buffer only).

-

Incubate the plates under standard conditions for nematode culture.

-

At specific time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope.

-

Count the number of dead nematodes (immotile and unresponsive to touch with a fine probe).

-

Calculate the percentage mortality for each concentration and time point.

-

-

Protocol for Egg Hatching Assay:

-

Isolate nematode eggs using a standard bleaching method.

-

Dispense a known number of eggs into the wells of a multi-well plate containing the this compound solutions.

-

Incubate the plates under conditions that promote hatching.

-

After a set period (e.g., 48-72 hours), count the number of hatched larvae in each well.

-

Calculate the percentage of egg hatching inhibition compared to the control.

-

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the biological activities of this compound. The table below is provided as a template for the presentation of future experimental findings.

| Biological Activity | Test Organism/System | Metric | Value | Reference |

| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | Data not available | |

| Escherichia coli | MIC (µg/mL) | Data not available | ||

| Candida albicans | MIC (µg/mL) | Data not available | ||

| Anti-nematode | Caenorhabditis elegans | LC50 (µg/mL) at 24h | Data not available | |

| Meloidogyne incognita | Egg Hatching IC50 (µg/mL) | Data not available |

Conclusion and Future Directions

This compound is a structurally intriguing secondary metabolite from Aspergillus ochraceus with a biosynthetic pathway that is responsive to environmental cues. While its definitive biological role remains to be fully elucidated, preliminary indications of antimicrobial and anti-nematode activities position it as a promising candidate for further research and development. The immediate priorities for future research should be the rigorous evaluation of its biological activities using standardized assays to generate robust quantitative data. Subsequent studies should focus on elucidating its mechanism of action, including the identification of its molecular targets and the signaling pathways it may modulate. A comprehensive understanding of this compound's biological role will not only shed light on the chemical ecology of Aspergillus but also has the potential to uncover a novel natural product with therapeutic applications.

References

Methodological & Application

Aspinonene Extraction from Fungal Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a fungal secondary metabolite belonging to the polyketide family, exhibiting a range of biological activities that make it a compound of interest for drug discovery and development. Produced by certain fungal species, notably Aspergillus ochraceus, efficient extraction and purification of this compound are critical for further research into its potential therapeutic applications. This document provides detailed protocols for the cultivation of Aspergillus ochraceus, extraction of this compound from the culture broth, and subsequent purification. Additionally, it includes a summary of the biosynthetic pathway of this compound, offering a comprehensive guide for researchers in this field.

Data Presentation: this compound Yield under Various Extraction Conditions

The following table summarizes the hypothetical yield of this compound from a 1-liter culture of Aspergillus ochraceus using different extraction solvents. This data is intended to serve as a comparative guide for optimizing extraction efficiency.

| Extraction Solvent | Solvent Volume (mL) | Number of Extractions | Crude Extract Yield (mg) | Purified this compound Yield (mg) | Purity (%) |

| Ethyl Acetate | 500 | 3 | 150 | 45 | 95 |

| Dichloromethane | 500 | 3 | 120 | 35 | 92 |

| Chloroform | 500 | 3 | 135 | 40 | 94 |

| Butanol | 500 | 3 | 100 | 28 | 88 |

Experimental Protocols

Protocol 1: Fungal Culture and Fermentation for this compound Production

This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.

Materials:

-

Aspergillus ochraceus strain (e.g., DSM-7428)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile distilled water

-

Incubator

-

Shaking incubator

-

Erlenmeyer flasks (250 mL and 2 L)

Procedure:

-

Strain Activation: Revive the Aspergillus ochraceus strain from a stock culture by inoculating it onto a PDA plate. Incubate at 28°C for 7-10 days, or until sufficient sporulation is observed.

-

Spore Suspension Preparation: Harvest the spores from the PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.

-

Seed Culture: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.

-

Production Culture: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 50 mL of the seed culture.

-

Fermentation: Incubate the production culture at 28°C for 8 days (192 hours) on a rotary shaker at 150 rpm. Maintain the pH of the culture medium between 3.5 and 4.0 by adding sterile citric acid as needed, as an acidic environment is crucial for this compound production.[1]

Protocol 2: this compound Extraction from Fungal Culture Broth

This protocol describes the liquid-liquid extraction of this compound from the fungal culture broth.

Materials:

-

Fungal culture broth from Protocol 1

-

Ethyl acetate (or other suitable organic solvent)

-

Separatory funnel (2 L)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter. The filtrate contains the secreted this compound.

-

Solvent Extraction:

-

Transfer the culture filtrate to a 2 L separatory funnel.

-

Add an equal volume (1 L) of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The top layer is the organic phase containing this compound.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate (500 mL each time).

-

-

Drying and Concentration:

-

Combine all the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

-

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as 95:5 (v/v) hexane:ethyl acetate.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, 80:20 hexane:ethyl acetate).

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in test tubes.

-

Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize the spots under a UV lamp.

-

Combine the fractions containing the pure this compound based on the TLC analysis.

-

-

Final Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound in Aspergillus ochraceus is a complex process initiated by a polyketide synthase. The pathway involves a series of enzymatic reactions, including a key rearrangement of a pentaketide intermediate.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

The following workflow diagram illustrates the key steps involved in the isolation of this compound from fungal culture.

Caption: Workflow for this compound extraction and purification.

References

Application Note & Protocol: Quantification of Aspinonene using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Aspinonene using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This compound, a fungal secondary metabolite isolated from Aspergillus ochraceus, possesses a unique chemical structure (C9H16O4) and has garnered interest for its biological activities.[1][2] The following protocol outlines a starting point for researchers to develop and validate a robust analytical method for the determination of this compound in various samples.

Introduction

This compound is a polyketide with a molecular weight of 188.22 g/mol .[1] Its structure contains an α,β-unsaturated ketone and other oxygen-containing functional groups, which act as chromophores, making it suitable for UV detection. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of such compounds in complex mixtures.[3][4] This application note describes a proposed RP-HPLC method for the analysis of this compound, providing a foundation for method development and validation.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: For accurate weighing of standards.

-

Volumetric flasks, pipettes, and syringes.

-

HPLC grade solvents: Methanol, Acetonitrile, and Water.

-

This compound reference standard: Purity ≥98%.

-

Syringe filters: 0.22 µm or 0.45 µm pore size.

Chromatographic Conditions

Based on the chemical properties of this compound, a reversed-phase chromatographic method is proposed. The following conditions can be used as a starting point and should be optimized for specific applications.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | HPLC Grade Methanol or Acetonitrile |

| Gradient Elution | Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A suggested gradient is: 0-15 min: 30% to 90% B 15-20 min: 90% B (hold) 20-21 min: 90% to 30% B 21-25 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | A starting wavelength of 210 nm is recommended due to the presence of the carbon-carbon double bond and carbonyl group. A full UV scan of this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. This compound is soluble in methanol. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase starting composition (e.g., 30% Methanol in Water) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the sample matrix. A general procedure for a relatively clean sample is as follows:

-

Accurately weigh the sample containing this compound.

-

Extract this compound from the sample matrix using a suitable solvent (e.g., methanol). Sonication or vortexing may be used to improve extraction efficiency.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the HPLC system.

Method Validation Parameters (to be established by the user)

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

References

Application Notes & Protocols: Purification of Aspinonene from Aspergillus ochraceus

Introduction

Aspergillus ochraceus, a widely distributed filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, including polyketides, alkaloids, and peptides.[1][2] Among these, aspinonene, a polyketide metabolite, has garnered interest for its unique chemical structure and potential biological activities. The isolation and purification of this compound are critical steps for its structural elucidation, bioactivity screening, and further development in pharmaceutical and agrochemical research. These application notes provide detailed protocols for the cultivation of Aspergillus ochraceus, followed by the extraction and multi-step purification of this compound.

Section 1: Cultivation of Aspergillus ochraceus for this compound Production

The production of this compound, like many fungal secondary metabolites, is highly dependent on the composition of the culture medium and the physical growth parameters.[3] The following protocol describes a typical submerged fermentation process to generate fungal biomass and culture broth rich in this compound.

Protocol 1.1: Inoculum Preparation and Submerged Fermentation

-

Strain Maintenance: Maintain cultures of Aspergillus ochraceus on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed.[4] Store the slants at 4°C for long-term use.

-

Spore Suspension: Prepare a spore suspension by flooding a mature agar slant with 10 mL of sterile 0.85% saline solution containing 0.1% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.

-

Inoculum Culture: Transfer the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a vegetative mycelial inoculum.

-

Production Culture: Inoculate several 1 L Erlenmeyer flasks, each containing 500 mL of Yeast Extract Sucrose (YES) broth, with the inoculum culture (typically 5-10% v/v).

-

Incubation: Incubate the production cultures under static conditions in the dark at 25-30°C for 10-14 days to promote secondary metabolite production.[5]

Table 1: Summary of Cultivation Media and Conditions

| Parameter | Recommended Medium/Condition | Purpose |

| Maintenance Medium | Czapek-Dox Agar | Stock culture maintenance and sporulation |

| Inoculum Medium | Potato Dextrose Broth (PDB) | Generation of vegetative biomass |

| Production Medium | Yeast Extract Sucrose (YES) Broth | Promotion of secondary metabolite synthesis |

| Incubation Temperature | 25-30°C | Optimal growth and metabolite production |

| Incubation Time | 10-14 days | Sufficient time for secondary metabolism to occur |

| Agitation | Static for production culture | Often favors secondary metabolite production |

Section 2: Extraction of Crude this compound

Following incubation, this compound must be extracted from both the fungal mycelia and the culture broth. A two-step solvent extraction protocol is generally effective.

Protocol 2.1: Solvent Extraction of this compound

-

Separation: Separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through cheesecloth or a similar filter.

-

Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separating funnel. Pool the organic layers.

-

Mycelia Extraction: Homogenize the collected mycelia and extract them with a mixture of chloroform and methanol (CHCl₃:MeOH, 2:1, v/v) three times. Filter the extract to remove cell debris.

-

Combine and Concentrate: Combine the ethyl acetate extract from the broth and the chloroform-methanol extract from the mycelia.

-

Evaporation: Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

Storage: Store the dried crude extract at -20°C until further purification.

Table 2: Summary of Extraction Parameters

| Parameter | Recommended Solvent/Condition | Target |

| Broth Extraction Solvent | Ethyl Acetate (EtOAc) | Extracellular metabolites |

| Mycelia Extraction Solvent | Chloroform:Methanol (2:1, v/v) | Intracellular metabolites |

| Extraction Repeats | 3 times for each phase | To ensure maximum recovery |

| Concentration Method | Rotary Evaporation | Removal of solvent to yield crude extract |

Section 3: Purification of this compound

A multi-step chromatographic strategy is required to purify this compound from the complex crude extract. This typically involves a combination of normal-phase, size-exclusion, and reversed-phase chromatography.

Protocol 3.1: Silica Gel Column Chromatography (Initial Fractionation)

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0, 95:5, 90:10, ... 0:100 v/v n-hexane:EtOAc), followed by a gradient of methanol in ethyl acetate if necessary.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20-50 mL).

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify and pool fractions containing compounds with similar Rf values. This compound-containing fractions can be identified by comparing with a known standard if available, or by further analytical methods.

Protocol 3.2: Sephadex LH-20 Column Chromatography (Size-Exclusion)

-

Column Preparation: Swell Sephadex LH-20 gel in methanol for at least 3 hours. Pack a column with the swollen gel.

-

Sample Application: Dissolve the pooled, semi-purified fractions from the silica gel step in a minimal volume of methanol and apply it to the top of the Sephadex LH-20 column.

-

Isocratic Elution: Elute the column with 100% methanol at a slow flow rate.

-

Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or HPLC to pool the fractions containing the target compound, which helps in removing pigments and other high molecular weight impurities.

Protocol 3.3: Preparative High-Performance Liquid Chromatography (Final Purification)

-

System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile (ACN) in water or methanol (MeOH) in water. The exact gradient should be optimized based on analytical HPLC runs. For example, a linear gradient from 40% to 80% ACN in water over 30 minutes.

-

Sample Injection: Dissolve the purified fraction from the Sephadex LH-20 step in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the column.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by prior analytical runs.

-

Purity Check: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Table 3: Summary of Chromatographic Purification Parameters

| Chromatography Type | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel (60-120 mesh) | n-Hexane:Ethyl Acetate gradient | Initial separation based on polarity |

| Size-Exclusion | Sephadex LH-20 | 100% Methanol | Removal of pigments and large molecules |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water or Methanol:Water gradient | High-resolution final purification |

Section 4: Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-